molecular formula C9H12N3Na4O12P3S B14073614 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) sodium salt

2'-Deoxycytidine-5'-O-(1-thiotriphosphate) sodium salt

Cat. No.: B14073614
M. Wt: 571.15 g/mol
InChI Key: NELHAJNNDVTQIM-UHFFFAOYSA-J
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Description

2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is a modified nucleotide analog. It is a sulfur-containing derivative of deoxycytidine triphosphate, which plays a crucial role in various biochemical and molecular biology applications. This compound is often used in research settings to study DNA synthesis, repair, and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt typically involves the phosphorylation of 2’-deoxycytidine with thiophosphoryl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphate group. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure consistency and high yield. The final product is often lyophilized and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The thiophosphate group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfur atom in the thiophosphate group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize the sulfur atom.

    Reducing Agents: Dithiothreitol (DTT) or other thiol-containing compounds can reduce the oxidized sulfur.

Major Products

Scientific Research Applications

2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA strands during synthesis. This incorporation can lead to chain termination or altered DNA structures, affecting cellular processes. The molecular targets include DNA polymerases and other enzymes involved in DNA metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine-5’-O-(1-thiotriphosphate)
  • 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate)
  • 2’-Deoxyuridine-5’-O-(1-thiotriphosphate)

Uniqueness

2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is unique due to its specific base (cytosine) and the presence of a thiophosphate group. This combination allows it to be used in specialized applications where other nucleotide analogs may not be suitable .

Properties

Molecular Formula

C9H12N3Na4O12P3S

Molecular Weight

571.15 g/mol

IUPAC Name

tetrasodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O12P3S.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4

InChI Key

NELHAJNNDVTQIM-UHFFFAOYSA-J

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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